2-({4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-({4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrimidine ring, and a methoxyphenyl group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
The synthesis of 2-({4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the thiazole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired product formation. Major products from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving thiazole and pyrimidine derivatives.
Medicine: Potential pharmaceutical applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives, such as:
- 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole
- 4-methyl-1,6-dihydropyrimidine-2-thione
- N-[(4-methylphenyl)methyl]acetamide
What sets 2-({4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide apart is its unique combination of these functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-15-4-6-17(7-5-15)13-26-22(31)14-33-25-28-20(12-21(30)29-25)23-16(2)27-24(34-23)18-8-10-19(32-3)11-9-18/h4-12H,13-14H2,1-3H3,(H,26,31)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFOYUQVGMSFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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